molecular formula C₁₅H₁₈D₆ClNO₂ B1148319 (+)-O-DesMethyl TraMadol-D6 CAS No. 1261393-87-6

(+)-O-DesMethyl TraMadol-D6

Cat. No. B1148319
M. Wt: 291.85
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of (+)-O-DesMethyl Tramadol-D6 involves detailed quantum chemical and spectroscopic investigations. Studies such as those conducted by Arjunan et al. (2014) have provided comprehensive insights into the compound's structure through optimized bond length and bond angles, correlating with X-ray data. The synthesis process is closely associated with the understanding of its molecular structure, which is crucial for developing analytical methods for its detection and quantification in biological matrices (Arjunan, V., Santhanam, R., Marchewka, M., & Mohan, S., 2014).

Molecular Structure Analysis

The molecular structure of (+)-O-DesMethyl Tramadol-D6 has been analyzed through various spectroscopic methods, including FTIR and FT-Raman spectroscopy. These studies reveal the vibrational modes of the compound and provide a detailed analysis of its electronic properties, such as HOMO and LUMO energies. This molecular understanding is pivotal for exploring its pharmacological potentials and interactions with biological targets (Arjunan et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of (+)-O-DesMethyl Tramadol-D6 are influenced by its structure and functional groups. For instance, its metabolization process, particularly glucuronidation, demonstrates the compound's interaction with human UDP-glucuronosyltransferases (UGTs), highlighting its biotransformation in the human body. This process is crucial for understanding the pharmacokinetics and potential therapeutic effects of tramadol and its metabolites (Lehtonen et al., 2010).

Physical Properties Analysis

The physical properties of (+)-O-DesMethyl Tramadol-D6, such as solubility, melting point, and stability, are essential for its formulation and delivery in therapeutic applications. While specific studies on these properties are limited, the available chemical and spectroscopic analyses provide indirect insights into the compound's behavior under different conditions, facilitating its use in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with biological molecules, define the pharmacological profile of (+)-O-DesMethyl Tramadol-D6. Understanding these properties is crucial for predicting the compound's efficacy, safety, and mechanism of action in pain management. Research into its interactions with muscarinic receptors and substance P-receptors provides a glimpse into its analgesic action mechanism and potential side effects (Nakamura et al., 2005; Minami et al., 2011).

Scientific Research Applications

  • Pharmacokinetics and Efficacy in Animals : Tramadol and its metabolite O-DesMethyl TraMadol are studied for their pharmacokinetic profile and efficacy in animals. For instance, in dogs undergoing surgery, both intravenous and extradural tramadol showed effective production of O-DesMethyl TraMadol, offering sufficient intra- and post-operative analgesia without significant side effects (Vettorato et al., 2010).

  • Effects on Muscarinic Receptor-Induced Responses : O-DesMethyl TraMadol has been found to inhibit acetylcholine-induced currents in cells expressing type-1 muscarinic (M1) receptors, suggesting its involvement in neuronal functions in the brain and autonomic nervous system. This indicates that O-DesMethyl TraMadol may have a role in modulating the effects of analgesic drugs in the central nervous system (Nakamura et al., 2005).

  • Inhibition of 5-Hydroxytryptamine Type 2C Receptors : O-DesMethyl TraMadol is also known to inhibit 5-HT2C receptors, a G-protein-coupled receptor that mediates several effects of 5-HT, including nociception, feeding, and locomotion. This provides insight into the pharmacological properties of tramadol and O-DesMethyl TraMadol (Horishita et al., 2006).

  • Risks in Obstetrics : A study reported a probable association of neonatal death with the use of tramadol to treat labor pain, highlighting the need for caution in obstetric analgesia due to the prolonged elimination of O-DesMethyl TraMadol in newborns (Grosek et al., 2012).

  • Drug Metabolism and Species Comparison : Research into the metabolism of tramadol and its metabolites, including O-DesMethyl TraMadol, in animals like horses and cats, provides valuable information for veterinary medicine. These studies often compare the metabolic profiles across different species (De Leo et al., 2009); (Pypendop & Ilkiw, 2007).

properties

IUPAC Name

3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGWVAWLHXDKIX-YATKDSQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344847
Record name O-Desmethyl-cis-tramadol-d6 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-O-DesMethyl TraMadol-D6

CAS RN

1261393-87-6
Record name O-Desmethyl-cis-tramadol-d6 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
J Cebrecos, JD Carlson, G Encina, M Lahjou… - Clinical Therapeutics, 2021 - Elsevier
… Plasma samples processing involved liquid–liquid extraction of analytes from 0.1 mL of human plasma; tramadol-D6, O-desmethyl tramadol-D6, and celecoxib-D7 were used as the …
Number of citations: 13 www.sciencedirect.com
E Gniazdowska, W Goch, J Giebułtowicz, PJ Rudzki - Molecules, 2022 - mdpi.com
… -tramadol, tramadol-d6, and O-desmethyl-tramadol-d6 were prepared in 50% methanol (v/v) … -d6 and 75 ng/mL for O-desmethyl-tramadol-d6) was diluted with water and prepared by …
Number of citations: 2 www.mdpi.com
D Yang, Q Zheng, F Ahmed, MO Parat… - Analytical Methods, 2022 - pubs.rsc.org
… -D5, morphine-D3, noroxycodone-D3, naloxone-D5, fentanyl-D5, norbuprenorphine-D3, alfentanil-D3, buprenorphine-D4, oxycodone D3, tramadol D3, and O-desmethyl tramadol D6 …
Number of citations: 5 pubs.rsc.org
S Videla, M Lahjou, A Vaqué, M Sust… - British journal of …, 2017 - Wiley Online Library
… Sample pretreatment involved the liquid–liquid extraction of tramadol and O-desmethyl tramadol from 0.100 ml of human plasma; tramadol-D6, O-desmethyl tramadol-D6 and celecoxib-…
Number of citations: 35 bpspubs.onlinelibrary.wiley.com
B DeLemos, HM Richards… - Clinical …, 2017 - Wiley Online Library
… transitions were 264.2 →58.1 for (+) (-) tramadol, 250.2→58.1 for (+) (-) O-desmethyl tramadol, 270.2→64.1 for (+) (-) tramadol-d6, and 256.2→64.1 for (+) (-) O-desmethyl tramadol-d6. …
Number of citations: 10 accp1.onlinelibrary.wiley.com
CS Videla - Br J Clin Pharmacol, 2017 - academia.edu
… Sample pretreatment involved the liquid–liquid extraction of tramadol and O-desmethyl tramadol from 0.100 ml of human plasma; tramadol-D6, O-desmethyl tramadol-D6 and celecoxib-…
Number of citations: 2 www.academia.edu
PW Dalsgaard, AJ Rode, BS Rasmussen… - Journal of Forensic …, 2013 - researchgate.net
An Ultra-High Pressure Liquid Chromatography Time-of-Flight Mass Spectrometry (UHPLC-TOF-MS) method for quantitative analysis of 30 drugs in whole blood was developed and …
Number of citations: 13 www.researchgate.net

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